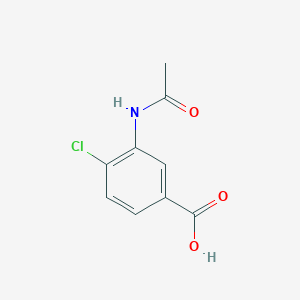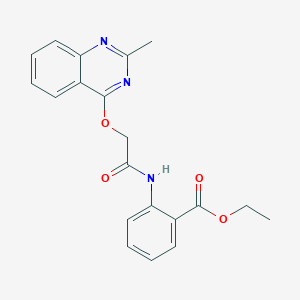![molecular formula C18H21N7O2 B2594263 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide CAS No. 2201901-22-4](/img/structure/B2594263.png)
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The pyridazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms . The azetidine ring is a four-membered ring with three carbon atoms and one nitrogen atom, and the benzoxazole ring is a seven-membered ring with four carbon atoms, two oxygen atoms, and one nitrogen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The triazole ring could potentially participate in click reactions, a type of cycloaddition reaction . The pyridazine ring could potentially undergo electrophilic substitution reactions . The azetidine ring could potentially undergo ring-opening reactions, and the benzoxazole ring could potentially undergo electrophilic aromatic substitution reactions .科学的研究の応用
Pulmonary Inflammation Treatment
This compound has been identified for its potential in preparing medications aimed at relieving or controlling excessive lung inflammatory reactions . It can effectively inhibit the overactivation of the innate immune system and overexpression of inflammatory cytokines, which are crucial in the pathology of various diseases.
Lung Cancer Therapy
The anti-inflammatory properties of the compound also extend to its use in lung cancer treatment . It has shown promise in inhibiting metastasis and infiltration of lung cancer cells, providing a targeted approach to combat this disease .
Synthesis of Heterocyclic Compounds
The molecular structure of this compound makes it suitable for the synthesis of other heterocyclic compounds . These compounds have a wide range of applications, including drug development, agricultural chemicals, and dyes .
Pharmacological Research
Due to its complex structure, the compound is of interest in pharmacological research . It can be used to study the interactions between drugs and their targets, which is essential for the development of new medications .
Chemical Biology
In chemical biology, this compound can be used as a tool to probe biological systems . Its interactions with various enzymes and receptors can help understand the underlying mechanisms of diseases .
Material Science
The compound’s unique chemical properties may be explored in material science . It could contribute to the development of new materials with specific characteristics, such as enhanced durability or conductivity .
Analytical Chemistry
In analytical chemistry, the compound could be used as a standard or reagent . Its well-defined structure and properties make it suitable for calibrating instruments or as a reference in quantitative analyses .
Educational Purposes
Lastly, due to its complexity, the compound serves as an excellent example for educational purposes in advanced organic chemistry and medicinal chemistry courses. It can help students understand the design and function of pharmaceutical agents .
将来の方向性
The compound “N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide” could potentially be a subject of future research, given the interesting biological activities of many compounds containing triazole rings . Future research could focus on synthesizing this compound and testing its biological activity. Additionally, the compound could potentially be modified to improve its properties or to create new compounds with different activities .
特性
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-11-19-20-15-7-8-16(21-25(11)15)24-9-12(10-24)23(2)18(26)17-13-5-3-4-6-14(13)22-27-17/h7-8,12H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQHVHNERKCPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=C5CCCCC5=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2594180.png)


![N-(3-chlorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594184.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594185.png)
![4-N-[(5-Chloropyrazin-2-yl)methyl]benzene-1,4-dicarboxamide](/img/structure/B2594189.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2594191.png)
![4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2594192.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2594194.png)

![4-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2594196.png)


![1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2594202.png)